molecular formula C14H18ClNO3S B2567743 (2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797086-71-5

(2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2567743
CAS RN: 1797086-71-5
M. Wt: 315.81
InChI Key: YZLCJNZTZOAACY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, commonly known as AZD-3965, is a potent inhibitor of monocarboxylate transporters (MCTs). MCTs are a family of transporters that facilitate the movement of lactate and other monocarboxylates across the plasma membrane. AZD-3965 has been studied for its potential use in cancer therapy, as MCTs are upregulated in many types of cancer cells.

Scientific Research Applications

Synthetic Methods and Chemical Reactivity

  • The research on azetidinones, such as the work by Wang et al. (2008), demonstrates the utility of chiral azetidine rings in catalytic asymmetric addition reactions. These reactions are crucial for synthesizing enantiopure compounds, highlighting the potential of azetidinone derivatives in synthetic chemistry. The study achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, suggesting that azetidinone structures can serve as effective chiral units for asymmetric induction (Wang et al., 2008).

Pharmacological Activity

  • Mistry and Desai (2006) synthesized nitrogen and sulfur-containing heterocyclic compounds, demonstrating the versatility of azetidinone derivatives in creating pharmacologically active substances. Their research focused on antimicrobial activity against various bacterial and fungal strains, showcasing the potential of azetidinone derivatives in developing new antibacterial and antifungal agents (Mistry & Desai, 2006).

Antimicrobial and Anticancer Potential

  • Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from azetidinone precursors, evaluating their antimicrobial and anticancer activities. This study indicates the broad spectrum of biological activities that can be targeted through the synthesis and modification of azetidinone-based compounds, emphasizing their role in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

(2-chlorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLCJNZTZOAACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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